molecular formula C47H45N3O6 B11927169 2,2'-((2-((2-(Benzylcarbamoyl)phenoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))bis(N-benzylbenzamide)

2,2'-((2-((2-(Benzylcarbamoyl)phenoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))bis(N-benzylbenzamide)

Cat. No.: B11927169
M. Wt: 747.9 g/mol
InChI Key: IKJXQPXKSFKEIE-UHFFFAOYSA-N
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Description

2,2’-((2-((2-(Benzylcarbamoyl)phenoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))bis(N-benzylbenzamide) is a complex organic compound that features multiple functional groups, including benzylcarbamoyl and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((2-((2-(Benzylcarbamoyl)phenoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))bis(N-benzylbenzamide) typically involves multiple steps. One common method starts with the reaction of N-benzylsalicylamide with ethyl chloroacetate in the presence of anhydrous potassium carbonate in refluxing acetone . This intermediate is then further reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2’-((2-((2-(Benzylcarbamoyl)phenoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))bis(N-benzylbenzamide) can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylcarbamoyl and phenoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like acetone or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2’-((2-((2-(Benzylcarbamoyl)phenoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))bis(N-benzylbenzamide) has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2’-((2-((2-(Benzylcarbamoyl)phenoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))bis(N-benzylbenzamide) exerts its effects involves its ability to form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects. The compound’s structure allows it to fit into specific binding sites, influencing molecular pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2’-((2-((2-(Benzylcarbamoyl)phenoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))bis(N-benzylbenzamide) apart from similar compounds is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to form stable complexes with metals and its potential use in luminescent sensors make it particularly valuable in both research and industrial applications.

Properties

Molecular Formula

C47H45N3O6

Molecular Weight

747.9 g/mol

IUPAC Name

N-benzyl-2-[3-[2-(benzylcarbamoyl)phenoxy]-2-[[2-(benzylcarbamoyl)phenoxy]methyl]-2-methylpropoxy]benzamide

InChI

InChI=1S/C47H45N3O6/c1-47(32-54-41-26-14-11-23-38(41)44(51)48-29-35-17-5-2-6-18-35,33-55-42-27-15-12-24-39(42)45(52)49-30-36-19-7-3-8-20-36)34-56-43-28-16-13-25-40(43)46(53)50-31-37-21-9-4-10-22-37/h2-28H,29-34H2,1H3,(H,48,51)(H,49,52)(H,50,53)

InChI Key

IKJXQPXKSFKEIE-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC=C1C(=O)NCC2=CC=CC=C2)(COC3=CC=CC=C3C(=O)NCC4=CC=CC=C4)COC5=CC=CC=C5C(=O)NCC6=CC=CC=C6

Origin of Product

United States

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